Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is known for its unique structure, which includes a cyclopropane ring attached to an aminophenyl group and a carboxylate ester. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride, also known as methyl-ACC, is a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), the direct precursor of the plant hormone ethylene . The primary target of methyl-ACC is the enzyme ACC oxidase (ACO), which is involved in the biosynthesis of ethylene .
Mode of Action
Methyl-ACC acts as an agonist of ethylene response in plants . Unlike some ACC analogs that act as ethylene antagonists by competitively binding with ACO, methyl-ACC enhances ethylene-related responses .
Biochemical Pathways
The interaction of methyl-ACC with ACO leads to enhanced ethylene-related responses in plants . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes . The upregulated expression of ethylene biosynthesis genes has been observed in detached tomato leaves under methyl-ACC treatment .
Pharmacokinetics
Its molecular weight is 22769 , which may influence its absorption, distribution, metabolism, and excretion in plants
Result of Action
Methyl-ACC triggers enhanced ethylene-related responses in plants, similar to the effects of ACC . These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .
Action Environment
The action of methyl-ACC can be influenced by various environmental factors. For instance, the storage temperature of methyl-ACC is 4°C , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by esterification and amination reactions. One common method involves the reaction of 2-aminophenylacetic acid with diazomethane to form the cyclopropane ring, followed by esterification with methanol and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A similar compound with a cyclopropane ring and an amino group, used in plant biology research.
Methyl 1-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride: Another related compound with a similar structure, used in various chemical reactions.
Uniqueness
Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride is unique due to its specific structure, which combines a cyclopropane ring with an aminophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12;/h2-5H,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFKPONZRQREBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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